Ducheside A
Overview
Description
Ducheside A is a natural product found in Castanopsis fissa, Platycarya strobilacea, and Aphananthe aspera . It is an ellagic glycoside . The molecular formula of Ducheside A is C20H16O12 .
Molecular Structure Analysis
Ducheside A has a complex molecular structure. Its IUPAC name is 6,14-dihydroxy-7-methoxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione . The molecular weight of Ducheside A is 448.3 g/mol .Physical And Chemical Properties Analysis
Ducheside A has several computed properties. It has a molecular weight of 448.3 g/mol, a Hydrogen Bond Donor Count of 5, a Hydrogen Bond Acceptor Count of 12, and a Rotatable Bond Count of 3 .Scientific Research Applications
Oxidative Stress Protection
Duchesnea indica, from the Rosaceae family, is traditionally used in Chinese medicine. Research has demonstrated its protective activity against oxidative stress both in vitro and in vivo. In human skin fibroblast cells and in the skin of hairless mice, the methanolic extract of D. indica improved cell viability, enhanced catalase activity, decreased lactate dehydrogenase leakage, and reduced levels of malondialdehyde and reactive oxygen species. This suggests potential applications for Duchesnea A in protecting against oxidative stress-related skin damage (Hu, Han, Huang, & Wang, 2011).
Phenolic Compound Profiling
D. indica is rich in phenolic compounds with a broad array of structures, significant for their medicinal properties. A study identified 27 phenolic compounds in D. indica, 21 of which were identified for the first time. These compounds, including ellagitannins, ellagic acid, and flavonols, were quantified, providing a basis for future research into this medicinal plant (Zhu, Dong, & Guo, 2015).
Anticancer Properties
Duchesnea phenolic fraction (DPF) has shown significant inhibitory effects on the proliferation of human ovarian cancer cells and cervical cancer cells. In vitro and in vivo studies reveal that DPF induces apoptosis and cell cycle arrest, suggesting its potential as a therapeutic agent for cancer treatment. The studies highlight the modulation of apoptosis-related proteins and cell cycle-associated proteins as mechanisms behind the anticancer effects of DPF (Peng et al., 2008; Peng et al., 2009).
Anti-Inflammatory and Antimicrobial Activity
Duchesnea extracts have shown potential in treating asthma and atopic dermatitis. In a mouse model of asthma, D. chrysantha extract significantly inhibited leukocytosis, eosinophilia, and reduced cytokine production. Similarly, its application in atopic dermatitis-like lesions in mice showed a reduction in serum IgE levels and inflammatory cytokine synthesis (Yang et al., 2008; Lee et al., 2012).
Inhibition of Viral Activity
Heteropolysaccharides extracted from Duchesneae Indicae have demonstrated antiviral activity against the varicella-zoster virus. This discovery suggests the potential of these compounds in the development of novel antiviral agents (Jiang et al., 2013).
Future Directions
The pharmacological activity research of Ducheside A is mainly focused on plant extracts, while the pharmacological activities of its pure compounds and their mechanisms of action are seldom studied . Therefore, future research could focus on studying the pharmacological activities of Ducheside A and its mechanism of action. Additionally, there is limited research on the synergistic effects of multiple effective parts, multiple components, and multiple targets . This could be another area for future research.
properties
IUPAC Name |
6,14-dihydroxy-7-methoxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O12/c1-28-15-7(21)2-5-11-10-6(19(27)32-17(11)15)3-9(13(24)16(10)31-18(5)26)30-20-14(25)12(23)8(22)4-29-20/h2-3,8,12,14,20-25H,4H2,1H3/t8-,12+,14-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXNJGHUQUHOGC-ZDLAQBPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5C(C(C(CO5)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ducheside A |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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